![molecular formula C19H14N2O2S B2560395 2-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindol-1,3-dion CAS No. 250258-57-2](/img/structure/B2560395.png)
2-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindol-1,3-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a thiazole ring and an isoindole structure. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, while the isoindole structure is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications, including:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the formation of the thiazole ring followed by its attachment to the isoindole structure. One common method for synthesizing thiazole derivatives involves the Hantzsch thiazole synthesis, which includes the reaction of α-haloketones with thioamides under acidic conditions . The isoindole structure can be synthesized through various methods, including the cyclization of ortho-substituted benzylamines .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., chlorine, bromine), nitro groups
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitro-substituted derivatives
Wirkmechanismus
The mechanism of action of 2-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-phenylthiazole: A simpler thiazole derivative with similar biological activities.
Isoindoline derivatives: Compounds with the isoindole structure that exhibit various biological activities.
Benzothiazole derivatives: Compounds containing both benzene and thiazole rings, known for their antimicrobial and anticancer properties.
Uniqueness
2-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of the thiazole and isoindole structures, which confer distinct chemical and biological properties. This dual functionality allows it to interact with multiple molecular targets, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
2-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c22-18-15-8-4-5-9-16(15)19(23)21(18)11-10-14-12-24-17(20-14)13-6-2-1-3-7-13/h1-9,12H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHKGZANHRLRPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2Z)-2-amino-3-[(E)-({5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}methylidene)amino]but-2-enedinitrile](/img/structure/B2560312.png)
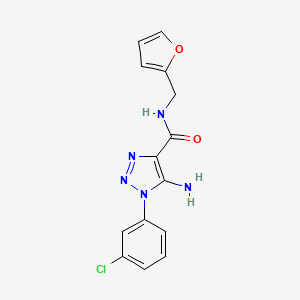
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-imidazol-1-yl)acetamide](/img/structure/B2560316.png)
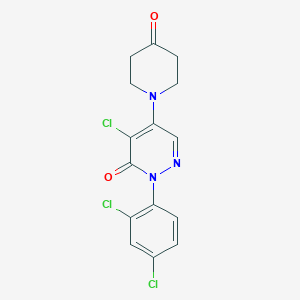

![(5Z)-3-(4-ethoxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2560319.png)
![6-Phenylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2560321.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2560322.png)
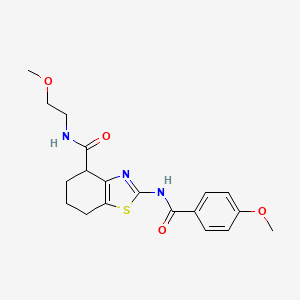
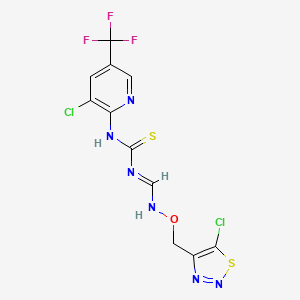
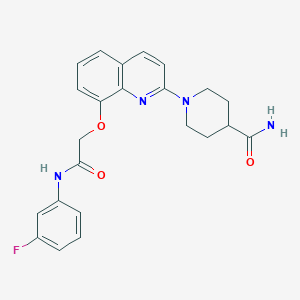
![8-(2,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
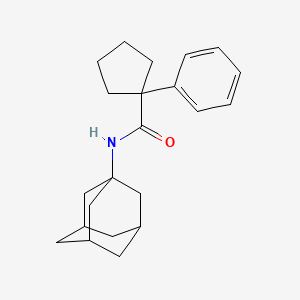
![[(3S)-4-Benzoyloxy-3-hydroxy-3-methylbutyl] benzoate](/img/structure/B2560335.png)
